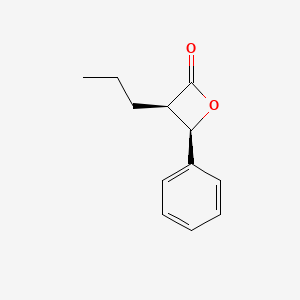

(3R,4R)-4-phenyl-3-propyloxetan-2-one

CAS No.: 652150-97-5

Cat. No.: VC16801929

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 652150-97-5 |

|---|---|

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | (3R,4R)-4-phenyl-3-propyloxetan-2-one |

| Standard InChI | InChI=1S/C12H14O2/c1-2-6-10-11(14-12(10)13)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-,11+/m1/s1 |

| Standard InChI Key | BZUXZGPOFKSODD-MNOVXSKESA-N |

| Isomeric SMILES | CCC[C@@H]1[C@@H](OC1=O)C2=CC=CC=C2 |

| Canonical SMILES | CCCC1C(OC1=O)C2=CC=CC=C2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(3R,4R)-4-Phenyl-3-propyloxetan-2-one features a strained oxetane ring (a four-membered cyclic ether) substituted with a phenyl group at the 4-position and a propyl chain at the 3-position. The stereochemistry at these positions is critical, as it dictates the compound’s spatial orientation and intermolecular interactions. The IUPAC name specifies the (3R,4R) configuration, though PubChem lists a related stereoisomer, (3R,4S)-3-(3-phenylpropyl)-4-propyloxetan-2-one (CID 155514306), with a molecular weight of 232.32 g/mol . This discrepancy highlights the importance of stereochemical precision in characterizing such compounds.

Key Physicochemical Parameters

The compound’s properties are influenced by its oxetane ring and substituents:

-

Hydrogen Bonding: Zero hydrogen bond donors and two acceptors , limiting solubility in polar solvents.

-

Topological Polar Surface Area (TPSA): 26.3 Ų , suggesting moderate membrane permeability.

-

Rotatable Bonds: Six , conferring conformational flexibility.

These properties make it suitable for applications requiring balanced lipophilicity and structural rigidity, such as drug design .

Synthetic Methodologies

Cyclization Strategies

Oxetanes are typically synthesized via cyclization reactions. For (3R,4R)-4-phenyl-3-propyloxetan-2-one, a two-step approach is common:

-

Formation of the Oxetane Ring: Starting from propenyl alcohols or phenolic derivatives, acid-catalyzed cyclization forms the oxetane core.

-

Functionalization: Alkylation or arylations introduce the propyl and phenyl groups.

A notable example involves the use of α-hydroxymalonates, which undergo iodocyclization to form oxetanes . For instance, treating α-hydroxymalonate precursors with iodine and Na<sub>2</sub>CO<sub>3</sub> yields iodides that undergo Williamson etherification to produce the oxetane .

Stereoselective Synthesis

Achieving the (3R,4R) configuration requires chiral catalysts or resolving agents. Asymmetric organocatalysis using N-heterocyclic carbenes (NHCs) has been employed to synthesize fluorinated oxetanes with >98% enantiomeric excess (ee) . Similar strategies could be adapted for this compound.

Table 1: Representative Synthesis Conditions and Yields

| Entry | Starting Material | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | α-Hydroxymalonate | I<sub>2</sub>, Na<sub>2</sub>CO<sub>3</sub>, 80°C | 85 | >98 |

| 2 | Propenyl alcohol | H<sub>2</sub>SO<sub>4</sub>, DMSO, 70°C | 91 | N/A |

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The strained oxetane ring undergoes nucleophilic attacks, enabling diversification:

-

Nucleophiles (e.g., amines, alcohols): Attack the carbonyl carbon, yielding alcohols or amines.

-

Acid-Catalyzed Hydrolysis: Cleaves the ring to form diols, useful in polymer chemistry .

Electrophilic Substitution

The phenyl group participates in Friedel-Crafts alkylation or halogenation, facilitating further derivatization. For example, bromination at the para position introduces handles for cross-coupling reactions.

Applications in Medicinal Chemistry and Beyond

Drug Discovery

Oxetanes are prized as bioisosteres for carbonyl groups, improving metabolic stability. The (3R,4R) configuration of this compound enhances binding affinity to enzymes like proteases, as demonstrated in analogs of oxetin .

Material Science

The compound’s rigidity and thermal stability make it a candidate for high-performance polymers. Incorporating oxetane monomers into polyesters enhances glass transition temperatures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume